molecular formula C19H21N5OS B10857815 Hpk1-IN-26

Hpk1-IN-26

Katalognummer: B10857815
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: HSEGDFMLRPWOHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HPK1-IN-26 is a novel small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a serine/threonine kinase that plays a crucial role in regulating immune responses, particularly in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Inhibition of HPK1 has shown potential in enhancing antitumor immunity, making this compound a promising candidate for cancer immunotherapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of HPK1-IN-26 involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final step involves coupling the intermediate with a suitable amine or heterocyclic compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: HPK1-IN-26 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte aromatische Verbindungen, Amine und heterocyclische Derivate, die Schlüsselzwischenprodukte in der Synthese von this compound sind .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

Several studies have characterized the effects of Hpk1-IN-26 on T-cell activation:

  • Cytokine Production : In vitro assays showed that treatment with this compound led to significant increases in IL-2 and IFN-γ production by human peripheral blood mononuclear cells (PBMCs) and Jurkat T cells. This suggests that this compound effectively enhances T-cell functionality, which is critical for anti-tumor immunity .
  • SLP-76 Phosphorylation : The compound was shown to inhibit the phosphorylation of SLP-76, a substrate involved in T-cell signaling pathways. This inhibition correlates with enhanced T-cell activation, further supporting its potential as an immunotherapeutic agent .

In Vivo Studies

The efficacy of this compound has also been evaluated in preclinical animal models:

  • Tumor Growth Inhibition : In mouse models bearing CT-26 tumors, administration of this compound resulted in a 92% tumor growth inhibition compared to control groups. This effect was associated with increased infiltration of CD8+ T cells into the tumor microenvironment, highlighting the compound's ability to enhance anti-tumor immunity through immune cell recruitment .
  • Immune Response Enhancement : Notably, the therapeutic effects of this compound were diminished in immune-compromised mice, underscoring the importance of an intact immune system for its efficacy. This suggests that this compound may be particularly beneficial in combination with other immunotherapies or in patients with functional immune systems .

Comparative Analysis of HPK1 Inhibitors

To contextualize the applications of this compound, it is useful to compare it with other known HPK1 inhibitors based on their potency and selectivity:

Compound NameIC50 (nM)SelectivityKey Findings
This compound<11HighEnhances IL-2 and IFN-γ production; significant tumor growth inhibition in vivo
BPI-5119662.3>100-foldPotent single-agent activity; robust anti-cancer immune response
M074-28652.93ModerateIdentified through virtual screening; promising lead for further development

Wirkmechanismus

HPK1-IN-26 is compared with other HPK1 inhibitors such as compound K and compound 1. While all these compounds target HPK1, this compound is noted for its higher selectivity and potency. It demonstrates superior efficacy in enhancing T-cell responses and antitumor activity compared to other inhibitors .

Vergleich Mit ähnlichen Verbindungen

HPK1-IN-26 wird mit anderen HPK1-Inhibitoren wie Verbindung K und Verbindung 1 verglichen. Während all diese Verbindungen auf HPK1 abzielen, zeichnet sich this compound durch seine höhere Selektivität und Potenz aus. Es zeigt eine überlegene Wirksamkeit bei der Verbesserung von T-Zell-Antworten und Antitumoraktivität im Vergleich zu anderen Inhibitoren .

Ähnliche Verbindungen:

This compound zeichnet sich durch seine einzigartige chemische Struktur und optimierte pharmakokinetische Eigenschaften aus, was es zu einem wertvollen Kandidaten für die Weiterentwicklung in der Krebsimmuntherapie macht .

Biologische Aktivität

Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that plays a crucial role in regulating immune responses, particularly in T cells and B cells. The compound Hpk1-IN-26 has emerged as a significant inhibitor of HPK1, with promising implications for cancer immunotherapy. This article explores the biological activity of this compound, supported by various studies and data.

This compound functions by inhibiting the kinase activity of HPK1, which is a negative regulator of T cell activation. The inhibition leads to enhanced T cell signaling and cytokine production, thereby promoting anti-tumor immunity. Specifically, HPK1 negatively regulates the phosphorylation of SLP-76, a critical adaptor protein in T cell receptor (TCR) signaling. By inhibiting HPK1, this compound facilitates increased levels of cytokines such as IL-2 and IFN-γ in response to TCR stimulation .

Efficacy in Tumor Models

Numerous studies have demonstrated the efficacy of this compound in various preclinical tumor models:

  • Enhanced Cytokine Production : In HPK1-deficient T cells, there is a notable increase in IL-2 and IFN-γ production upon stimulation with anti-CD3/CD28 antibodies. This effect is significantly amplified when combined with other immune checkpoint inhibitors like PD-L1 .
  • Tumor Growth Inhibition : In vivo studies using syngeneic mouse models such as MC38 and CT26 have shown that administration of this compound leads to substantial tumor growth inhibition (TGI). For instance, one study reported a 92% TGI when this compound was administered alongside an anti-PD-L1 agent .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyModelKey FindingsReference
Zhang et al.MC38 Tumor Model92% TGI with combination therapy
Chen et al.Jurkat T CellsIncreased IL-2 and IFN-γ production; IC50 for SLP-76 phosphorylation at 11 nM
Immunohorizons StudyHuman PBMCsEnhanced CD80/CD86 expression in DCs; significant IL-2 secretion boost

Case Studies

Case Study 1: HPK1 Knockout Mice
In experiments involving HPK1 knockout mice, researchers observed that these mice exhibited heightened resistance to tumor growth across multiple models (e.g., Lewis lung carcinoma, GL261 glioma). The absence of HPK1 resulted in increased activation of MAPK pathways and enhanced Th1 cytokine production .

Case Study 2: Combination Therapy
A study highlighted the effects of combining this compound with immune checkpoint inhibitors. The combination led to synergistic effects, significantly improving anti-tumor responses compared to monotherapy. This suggests that targeting HPK1 can enhance the efficacy of existing immunotherapies .

Eigenschaften

Molekularformel

C19H21N5OS

Molekulargewicht

367.5 g/mol

IUPAC-Name

5-(2-piperidin-4-yl-1,3-thiazol-5-yl)-3-(pyridin-4-ylmethoxy)pyridin-2-amine

InChI

InChI=1S/C19H21N5OS/c20-18-16(25-12-13-1-5-21-6-2-13)9-15(10-23-18)17-11-24-19(26-17)14-3-7-22-8-4-14/h1-2,5-6,9-11,14,22H,3-4,7-8,12H2,(H2,20,23)

InChI-Schlüssel

HSEGDFMLRPWOHH-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=NC=C(S2)C3=CC(=C(N=C3)N)OCC4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.